5-(Thiomorpholinomethyl)furan-2-carboxylic acid
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Overview
Description
5-(Thiomorpholinomethyl)furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a thiomorpholinomethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiomorpholinomethyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with thiomorpholine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or ethanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Thiomorpholinomethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The thiomorpholinomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include furan-2,5-dicarboxylic acid or other oxidized furan derivatives.
Reduction: Products may include furan-2-carboxaldehyde or furan-2-methanol.
Substitution: Products may include various substituted furan derivatives with different functional groups.
Scientific Research Applications
5-(Thiomorpholinomethyl)furan-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Thiomorpholinomethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiomorpholinomethyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The furan ring may also play a role in the compound’s bioactivity by facilitating interactions with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler analog without the thiomorpholinomethyl group.
5-(Chloromethyl)furan-2-carboxylic acid: A similar compound with a chloromethyl group instead of a thiomorpholinomethyl group.
2,5-Furandicarboxylic acid: A related compound with two carboxylic acid groups on the furan ring.
Uniqueness
5-(Thiomorpholinomethyl)furan-2-carboxylic acid is unique due to the presence of the thiomorpholinomethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and potential bioactivity compared to its simpler analogs.
Properties
Molecular Formula |
C10H13NO3S |
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Molecular Weight |
227.28 g/mol |
IUPAC Name |
5-(thiomorpholin-4-ylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO3S/c12-10(13)9-2-1-8(14-9)7-11-3-5-15-6-4-11/h1-2H,3-7H2,(H,12,13) |
InChI Key |
BYHUZJGLBARYLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1CC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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